An In-depth Technical Guide to the Synthesis and Purification of (Ethoxycarbonylmethyl)triphenylphosphonium bromide
An In-depth Technical Guide to the Synthesis and Purification of (Ethoxycarbonylmethyl)triphenylphosphonium bromide
(Ethoxycarbonylmethyl)triphenylphosphonium bromide , a key reagent in organic synthesis, is a phosphonium salt widely utilized in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters. This guide provides a comprehensive overview of its synthesis and purification for researchers, scientists, and professionals in drug development.
Core Concepts and Applications
(Ethoxycarbonylmethyl)triphenylphosphonium bromide is a white to off-white crystalline solid.[1][2] It is synthesized from the reaction of triphenylphosphine and ethyl bromoacetate.[1][3] This compound is a precursor to a stabilized ylide, which is a crucial component in the Wittig reaction, a fundamental method for carbon-carbon double bond formation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (ethoxycarbonylmethyl)triphenylphosphonium bromide is presented in the table below.
| Property | Value |
| CAS Number | 1530-45-6 |
| Molecular Formula | C₂₂H₂₂BrO₂P |
| Molecular Weight | 429.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-150 °C (decomposes) |
| Solubility | Soluble in water and methanol. |
(Data sourced from multiple references)[1][5][6][7][8][9][10]
Synthesis and Purification
The synthesis of (ethoxycarbonylmethyl)triphenylphosphonium bromide is a straightforward nucleophilic substitution reaction. The purification is typically achieved through recrystallization to obtain a high-purity product.
Reaction Mechanism
The synthesis proceeds via a standard Sₙ2 reaction mechanism where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate and displacing the bromide ion.
Caption: Reaction mechanism for the synthesis of (ethoxycarbonylmethyl)triphenylphosphonium bromide.
Experimental Protocol: Synthesis
This protocol details a common laboratory-scale synthesis of (ethoxycarbonylmethyl)triphenylphosphonium bromide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate (BrCH₂CO₂Et)
-
Toluene (anhydrous)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (e.g., 39.4 g, 150 mmol) in an appropriate volume of anhydrous toluene (e.g., 200 mL).[11]
-
Stir the mixture until the triphenylphosphine has completely dissolved.
-
Slowly add ethyl bromoacetate (e.g., 16.6 mL, 150 mmol) to the solution via a syringe or dropping funnel.[11]
-
The reaction mixture can be stirred at room temperature for 24 hours or heated to reflux to expedite the reaction.[8] The formation of a white precipitate indicates the product is forming.
-
After the reaction is complete (as monitored by TLC or the cessation of further precipitation), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a solvent in which the product is sparingly soluble, such as ethyl acetate or petroleum ether, to remove any unreacted starting materials.[2][8]
Experimental Protocol: Purification
Purification of the crude product is essential to remove impurities and is typically achieved by recrystallization.
Materials:
-
Crude (ethoxycarbonylmethyl)triphenylphosphonium bromide
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot chloroform to dissolve the solid completely.
-
Once dissolved, slowly add diethyl ether to the solution until it becomes cloudy, indicating the onset of precipitation.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified (ethoxycarbonylmethyl)triphenylphosphonium bromide in a vacuum oven at a moderate temperature (e.g., 65 °C) to remove any residual solvent.[2]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification process.
Caption: Workflow for the synthesis and purification of (ethoxycarbonylmethyl)triphenylphosphonium bromide.
Characterization Data
The identity and purity of the synthesized (ethoxycarbonylmethyl)triphenylphosphonium bromide can be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in CDCl₃) | Signals corresponding to the phenyl protons, the methylene protons adjacent to the phosphonium and carbonyl groups, and the ethyl ester protons.[12] |
| ¹³C NMR (in CDCl₃) | Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the ethyl group carbons.[1] |
| Melting Point | 145-150 °C (with decomposition).[1][7] |
| Assay | ≥97% (by titration).[9][13] |
(Data compiled from various sources)
Safety and Handling
(Ethoxycarbonylmethyl)triphenylphosphonium bromide is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from strong oxidizing agents.[10]
References
- 1. guidechem.com [guidechem.com]
- 2. (Carbethoxymethyl)triphenylphosphonium bromide | 1530-45-6 [chemicalbook.com]
- 3. Ethyl 2-bromo-2-(triphenylphosphoranylidene)acetate | 803-14-5 | Benchchem [benchchem.com]
- 4. Ethoxycarbonylmethyl(triphenyl)phosphonium bromide [myskinrecipes.com]
- 5. makorelabs.com [makorelabs.com]
- 6. fishersci.com [fishersci.com]
- 7. (Ethoxycarbonylmethyl)triphenylphosphonium 98 1530-45-6 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Ethoxycarbonylmethyl(triphenyl)phosphonium Bromide | 1530-45-6 | TCI AMERICA [tcichemicals.com]
- 10. (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. (Carbethoxymethyl)triphenylphosphonium bromide(1530-45-6) 1H NMR spectrum [chemicalbook.com]
- 13. (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+% 25 g | Request for Quote [thermofisher.com]
